molecular formula C16H22N2O3S B2553818 N1-cyclopentyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide CAS No. 1448047-74-2

N1-cyclopentyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide

Cat. No. B2553818
CAS RN: 1448047-74-2
M. Wt: 322.42
InChI Key: SEPOCYOFZPUMJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including esterification, Claisen-ester condensation, alkylation, and hydrolysis . For instance, the synthesis of 3-ethyl-2-hydroxy-2-cyclopenten-1-one from glutaric acid and diethyl oxalate through these reactions resulted in a total yield of 41.7% . Similarly, the synthesis of 3-methyl-2-hydroxy-cyclopent-2-en-1-one involved Claisen ester condensation, Michael addition, Dieckmann ester condensation, and decarboxylation reactions, achieving a total yield of 51.09% . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed using techniques such as melting point measurement, IR analysis, ^1H-NMR, and X-ray diffraction . For example, the structure of N-(2-hydroxyethyl)cytisinecarbothioamide was confirmed by X-ray analysis . These techniques would be essential in determining the molecular structure of "N1-cyclopentyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide" and ensuring its correct synthesis.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions for the compound . However, they do discuss the reactivity of similar compounds, such as the reaction of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide with RuCl3 resulting in a novel heterocycle . This suggests that the compound may also undergo interesting chemical reactions, particularly with transition metals, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of oxalamide compounds with different configurations can significantly enhance the crystallization rate of poly(hydroxyalkanoate)s, with ringy terminal structures like phenyl groups showing higher nucleation efficiency . This indicates that the configuration of the oxalamide compound could similarly affect its physical properties, such as crystallization behavior.

Scientific Research Applications

Polyamine Analogues in Cancer Research

Polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), have shown phenotype-specific cytotoxic activity against certain cancer cell types. These compounds induce programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and the production of H2O2, suggesting their potential as antitumor agents (Ha et al., 1997).

NMDA Receptor Antagonists for CNS Therapeutics

N-(phenylalkyl)cinnamides have been investigated for their potency and selectivity as antagonists of NR1A/2B N-methyl-D-aspartate (NMDA) receptor subtypes, highlighting their potential as central nervous system (CNS) therapeutics. Compounds in this class demonstrate significant selectivity and potency, providing a novel framework for designing new NR2B-selective NMDA antagonists (Tamiz et al., 1999).

Hydrolysis Studies of Cyclopentolate Hydrochloride

Research on cyclopentolate hydrochloride, a compound with a cyclopentyl group similar to that in the query compound, focuses on its hydrolysis in alkaline solutions, revealing insights into its stability and degradation products. Such studies are crucial for understanding the behavior of similar compounds in various conditions (Roy, 1995).

Histone Deacetylase Inhibitors in Drug Development

Compounds with modifications on pyrrole rings have been explored for their inhibitory activity against histone deacetylases (HDAC), showing promise in the development of anti-cancer agents. This research indicates the importance of structural motifs in achieving high HDAC inhibitory activity, demonstrating the relevance of chemical structure studies in drug development (Mai et al., 2004).

Fluorescent Probes for Biothiol Detection

Studies on ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate and related compounds as fluorescent probes for biothiols highlight the application of such compounds in analytical chemistry and diagnostics. These probes allow for the rapid, sensitive, and selective detection of cysteine, homocysteine, and glutathione, underscoring the importance of chemical probes in biological research (Wang et al., 2017).

properties

IUPAC Name

N'-cyclopentyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-22-13-8-6-11(7-9-13)14(19)10-17-15(20)16(21)18-12-4-2-3-5-12/h6-9,12,14,19H,2-5,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPOCYOFZPUMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide

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